molecular formula C15H17F3O2 B6280545 2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid CAS No. 1226386-72-6

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B6280545
CAS No.: 1226386-72-6
M. Wt: 286.3
InChI Key:
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Description

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid is an organic compound with the molecular formula C15H19F3O2 It is characterized by the presence of a cyclohexyl group and a trifluoromethyl-substituted phenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the cyclohexyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-2-[4-(trifluoromethyl)phenyl]acetic acid
  • 2-cyclohexyl-2-[2-(trifluoromethyl)phenyl]acetic acid
  • 2-cyclohexyl-2-[3-(difluoromethyl)phenyl]acetic acid

Uniqueness

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.

Properties

CAS No.

1226386-72-6

Molecular Formula

C15H17F3O2

Molecular Weight

286.3

Purity

95

Origin of Product

United States

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